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Compound of Interest

Compound Name: Antitumor agent-69

Cat. No.: B15590830

Discovery and Origin

Antitumor agent-69, also identified as compound 12 or HY-15650, is a synthetic peptide
mimetic developed through a rational drug design approach. Its discovery was detailed in a
2022 publication in the Journal of Medicinal Chemistry by a team of researchers from the China
Pharmaceutical University. The development of this agent did not originate from natural
sources but was the result of a targeted effort to disrupt a specific protein-protein interaction
implicated in a subset of acute leukemias.

The scientific journey began with a previously identified DOT1L peptide mimetic, compound 3.
Researchers strategically modified this initial scaffold to enhance its potency and drug-like
properties. This process of chemical synthesis and optimization led to the creation of
Antitumor agent-69 (compound 12), which demonstrated significantly improved activity as a
potent inhibitor of the interaction between the histone methyltransferase DOT1L and MLL
fusion proteins, such as MLL-AF9 and MLL-ENL.[1][2] This targeted design strategy
underscores a modern approach in oncology drug discovery, moving away from broad-
spectrum cytotoxic agents towards precision therapeutics.

Mechanism of Action

Antitumor agent-69 functions by disrupting a critical protein-protein interaction (PPI) that
drives the progression of mixed lineage leukemia (MLL)-rearranged leukemias. In these
cancers, the MLL gene is fused to other genes, creating oncogenic fusion proteins (e.g., MLL-
AF9). These fusion proteins aberrantly recruit the enzyme DOTLL to specific gene locations.
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DOTLL then catalyzes the methylation of histone H3 at lysine 79 (H3K79), an epigenetic
modification that leads to the overexpression of leukemia-promoting genes like HOXA9 and
MEIS1.

Unlike enzymatic inhibitors of DOT1L, Antitumor agent-69 does not block the catalytic activity
of the enzyme itself. Instead, it competitively binds to MLL fusion partners like AF9 and ENL,
preventing them from recruiting DOT1L.[2] This selective inhibition of the PPI effectively blocks
the aberrant H3K79 methylation at MLL target genes, leading to the suppression of their
expression and subsequent inhibition of leukemia cell growth.[2]

Signaling Pathway Disruption by Antitumor Agent-69
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Caption: Signaling pathway in MLL-rearranged leukemia and the inhibitory action of Antitumor
agent-69.
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Quantitative Data Summary

The antitumor activity of Antitumor agent-69 (compound 12) was quantified through various

biochemical and cell-based assays. The data below summarizes its potency in inhibiting the

target protein-protein interaction and its efficacy in suppressing the growth of leukemia cell

lines.

Table 1: Inhibition of DOT1L-MLL Fusion Protein Interaction

Compound Target Interaction Ki (nM)
Antitumor agent-69 (12) DOT1L - MLL-AF9 9
Antitumor agent-69 (12) DOT1L - MLL-ENL 109

Data sourced from MedChemEXxpress, referencing the primary publication by Yuan Y, et al.[3]

Table 2: Antiproliferative Activity against Leukemia Cell Lines

Antitumor agent-69

EPZ5676 (Clinical

Cell Line MLL Status o
(12) GI50 (pM) Inhibitor) GI50 (pM)

MOLM-13 MLL-AF9 0.023 0.004
MV4-11 MLL-AF4 0.015 0.002
KOPN-8 MLL-ENL 0.031 0.007
RS4;11 MLL-AF4 0.028 0.005
NB4 MLL-WT >50 >50

HL-60 MLL-WT >50 >50

GI50: The concentration of the compound that causes 50% inhibition of cell growth. Data

extracted from Yuan Y, et al. (2022), Journal of Medicinal Chemistry.[2]

Experimental Protocols
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The following are detailed methodologies for the key experiments used to characterize
Antitumor agent-69.

AlphaLISA Protein-Protein Interaction Assay

This assay was employed to quantify the inhibitory effect of Antitumor agent-69 on the
interaction between DOT1L and MLL-AF9 or MLL-ENL.

o Protein Expression and Purification: Recombinant GST-tagged DOT1L and His-tagged AF9
or ENL proteins were expressed in E. coli and purified using affinity chromatography.

o Assay Reaction: All reactions were performed in a 384-well plate in a final volume of 20 pL.

o Compound Preparation: Antitumor agent-69 was serially diluted in assay buffer (25 mM
HEPES, pH 7.5, 100 mM NacCl, 0.1% BSA).

e Reaction Mixture: 5 L of the diluted compound was added to the wells, followed by 5 pL of
GST-DOTLL (final concentration 20 nM) and 5 pL of His-AF9/ENL (final concentration 20
nM).

 Incubation: The plate was incubated for 60 minutes at room temperature to allow for protein-
protein interaction and inhibitor binding.

o Detection: 10 pL of a mixture containing AlphalLISA GST acceptor beads and Nickel Chelate
donor beads was added to each well. The plate was then incubated for another 60 minutes
in the dark.

o Data Acquisition: The plate was read on an EnVision plate reader. The percentage of
inhibition was calculated relative to a DMSO control. IC50 values were determined using a
four-parameter logistic fit.

Cell Proliferation (MTS) Assay

This assay was used to determine the antiproliferative effects of Antitumor agent-69 on
various leukemia cell lines.

e Cell Culture: Human leukemia cell lines (MOLM-13, MV4-11, KOPN-8, RS4;11, NB4, HL-60)
were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%
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penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100
uL of culture medium.

o Compound Treatment: Antitumor agent-69 was serially diluted and added to the wells. The
final concentrations ranged from 0.001 to 50 uM. A vehicle control (DMSO) was also
included.

 Incubation: The plates were incubated for 72 hours.

e MTS Reagent: 20 pL of CellTiter 96 AQueous One Solution Reagent (MTS) was added to
each well.

» Final Incubation: The plates were incubated for an additional 2-4 hours until a color change
was observed.

o Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

» Data Analysis: The percentage of cell growth inhibition was calculated relative to the DMSO
control. The GI50 values were determined by plotting the percentage of inhibition against the
log of the compound concentration.

Experimental Workflow for the Development of
Antitumor Agent-69
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Caption: The experimental workflow for the discovery and validation of Antitumor agent-69.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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